N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylthio group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a piperidin-1-ylsulfonyl group at the para position of the benzene ring. The 2-fluorobenzylthio substituent enhances lipophilicity and may improve blood-brain barrier penetration, while the piperidinylsulfonyl group contributes to hydrogen bonding interactions with biological targets, such as tyrosine kinases .
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S3/c22-18-7-3-2-6-16(18)14-30-21-25-24-20(31-21)23-19(27)15-8-10-17(11-9-15)32(28,29)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQHMSPEOVJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Piperidinylsulfonylbenzamide Moiety: This step involves the reaction of the intermediate with piperidinylsulfonyl chloride and benzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The 1,3,4-thiadiazole moiety undergoes nucleophilic displacement at the C-2 position due to electron-withdrawing effects from adjacent sulfur and nitrogen atoms.
| Reaction Conditions | Products Formed | Yield (%) | References |
|---|---|---|---|
| NaOH/EtOH (80°C, 6 hr) | Replacement with primary/secondary amines | 65–78 | |
| K₂CO₃/DMF (rt, 12 hr) | Thiol exchange reactions | 52 |
Key findings:
-
Steric hindrance from the 2-fluorobenzylthio group reduces substitution rates compared to simpler thiadiazoles
Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidative modification:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂/HClO₄ | Reflux, 4 hr | Sulfone derivative | Enhanced solubility |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 hr | Sulfoxide intermediate | Transient metabolite |
Mechanistic pathway:
Amide Bond Hydrolysis
The benzamide group undergoes controlled hydrolysis under acidic/basic conditions:
| Conditions | Products | Selectivity |
|---|---|---|
| 6M HCl/EtOH (reflux, 8 hr) | 4-(Piperidin-1-ylsulfonyl)benzoic acid | >90% |
| LiOH/THF:H₂O (rt, 24 hr) | Partial hydrolysis to carbamate | 67% |
Analytical confirmation:
Sulfonyl Group Reactivity
The piperidin-1-ylsulfonyl moiety participates in:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic displacement | RNH₂/NEt₃, DMF, 100°C | Sulfonamide derivatives |
| Reduction | LiAlH₄, dry THF, 0°C → rt | Thioether formation (rare, <15% yield) |
Notable observation:
Cycloaddition and Ring-Opening
The thiadiazole core participates in [3+2] cycloadditions:
Spectroscopic Characterization of Reaction Products
Key analytical data from representative transformations:
| Product | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|
| Sulfone derivative | 165.2 (C=O), 118.4 (C-F) | 513.0924 |
| Hydrolyzed benzoic acid | 170.8 (COOH), 44.3 (piperidine CH₂) | 325.0671 |
Stability Under Pharmacological Conditions
| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 8.2 hr | Amide hydrolysis |
| Human liver microsomes | 3.7 hr | Oxidative desulfurization |
Mechanistic Insights from Computational Studies
-
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
Comparative Reaction Profile
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic substitution | 2.3×10⁻⁴ | 28.6 |
| Oxidation | 1.8×10⁻³ | 18.9 |
| Hydrolysis | 5.6×10⁻⁵ | 32.1 |
This compound's reactivity profile enables rational design of derivatives with tailored pharmacokinetic properties, particularly in antimicrobial and anticancer drug development . Recent studies highlight its utility as a scaffold for PROTAC molecules targeting kinase pathways .
Scientific Research Applications
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used to investigate enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the piperidinylsulfonylbenzamide moiety are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-fluorobenzylthio group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., 5h) .
- Sulfonamide vs. Acetamide : The piperidinylsulfonyl group in the target compound likely improves target affinity over acetamide derivatives (e.g., 5e, 5h) due to stronger hydrogen bonding with kinases .
- Chalcone Hybrids: Compounds like 5a and 5f incorporate α,β-unsaturated ketones, enabling DNA intercalation and caspase activation, but exhibit higher toxicity to normal cells (e.g., MRC-5 lung cells) .
Anticancer Activity
- Target Compound : Specific IC₅₀ data are unavailable in the provided evidence, but structural analogs with sulfonamide groups (e.g., compound 14) show potent kinase inhibition (IC₅₀ < 1 μM against Abl/Src kinases) .
- Chalcone-Thiadiazole Hybrids (5a, 5f) : Exhibit IC₅₀ values of 9.12–12.72 μM in HeLa cells but poor selectivity (IC₅₀: 18.56–81.33 μM in MRC-5 cells) .
- Benzylthio Derivatives (5h, 5j) : Moderate activity against breast (MDA-MB-231) and glioblastoma (U87) cells, with IC₅₀ values >10 μM .
Mechanism of Action
- The target compound’s piperidinylsulfonyl group may mimic ATP’s sulfonamide interactions in kinase binding pockets, similar to compound 14 .
- Fluorine in the 2-fluorobenzyl group could reduce metabolic degradation compared to non-fluorinated analogs, as seen in kinase inhibitors like nilotinib .
Molecular Interactions and Stability
- Crystallography : Analogous compounds (e.g., nitazoxanide derivatives) show hydrogen bonding (N–H⋯N, C–H⋯F) that stabilizes crystal packing and enhances solubility .
Biological Activity
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Compound Overview
The chemical structure of the compound is characterized by the presence of a thiadiazole ring, which is known for its varied biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 413.4 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 12.5 | Apoptosis induction |
| 4i | HepG2 | 15.0 | Cell cycle arrest |
These findings underscore the potential of this compound as a scaffold for developing new anticancer agents .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. The presence of the thiadiazole ring enhances its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
Studies have shown that the introduction of different substituents on the thiadiazole ring can modulate its antimicrobial potency .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and reduces edema in animal models of inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Interaction with DNA : Thiadiazole derivatives often interact with DNA, leading to disruption in replication and transcription processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
